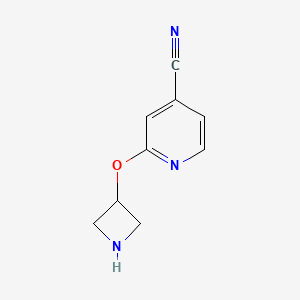

2-(Azetidin-3-yloxy)isonicotinonitrile

CAS No.: 1341688-81-0

Cat. No.: VC3189812

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341688-81-0 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 2-(azetidin-3-yloxy)pyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C9H9N3O/c10-4-7-1-2-12-9(3-7)13-8-5-11-6-8/h1-3,8,11H,5-6H2 |

| Standard InChI Key | LUKFDOPNAWDHPX-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=NC=CC(=C2)C#N |

| Canonical SMILES | C1C(CN1)OC2=NC=CC(=C2)C#N |

Introduction

2-(Azetidin-3-yloxy)isonicotinonitrile is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound incorporates an azetidine ring linked to an isonicotinonitrile moiety through an ether bond. The azetidine ring is a four-membered heterocyclic structure containing nitrogen, while isonicotinonitrile is a derivative of pyridine with a nitrile group attached.

Synthesis and Preparation

While specific synthesis methods for 2-(Azetidin-3-yloxy)isonicotinonitrile are not detailed in the available literature, compounds with similar structures often involve reactions that form the azetidine ring and then attach it to the pyridine derivative. Common methods for forming azetidine rings include the Kinugasa reaction or cyclization reactions involving appropriate precursors .

Biological Activity and Potential Applications

Although specific biological activity data for 2-(Azetidin-3-yloxy)isonicotinonitrile is not available, compounds with azetidine and pyridine rings often exhibit interesting biological properties. Azetidine derivatives have been explored for their antimicrobial, antiviral, and anticancer activities . Pyridine derivatives, including those with nitrile groups, are known for their potential in medicinal chemistry, including applications in anticancer and antiviral therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume